molecular formula C5H9N3 B011149 2-(1H-pyrazol-1-yl)ethanamine CAS No. 101395-71-5

2-(1H-pyrazol-1-yl)ethanamine

Cat. No.: B011149
CAS No.: 101395-71-5
M. Wt: 111.15 g/mol
InChI Key: UIWDESVQLUNCRV-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Preparation of Metal Complexes and Ligand Decomposition Reactions : It is used in creating metal complexes and ligand decomposition reactions, as investigated by Cubanski, Cameron, Crowley, and Blackman (2013) in their study "Low symmetry pyrazole-based tripodal tetraamine ligands: metal complexes and ligand decomposition reactions" (Cubanski et al., 2013).

  • Formation of Aza-enamines : Brehme, Gründemann, Schneider, Radeglia, Reck, Schulz (2003) explored its role in forming aza-enamines, which are part of electrophilic substitution reactions at the azomethine C-atom, in "Aza-enamines X: Formylation of Pyrazole-4-carbaldehyde Hydrazones at the Hydrazonoazomethine C-Atom" (Brehme et al., 2003).

  • Pharmacological Activities : A study by Bruno, Bondavalli, Ranise, Schenone, Cenicola, Donnoli, Filippelli, Losasso, Costantino, and Marmo (1991) on "3,5-Diphenyl-1H-pyrazole derivatives. VIII. N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines" found that derivatives of this compound exhibit various pharmacological activities including antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory effects in rats and mice (Bruno et al., 1991).

  • Chelation with PdII Atom : Obuah, Darkwa, and Muller (2012) in "cis-Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]palladium(II) dichloromethane monosolvate" demonstrated that the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine ligand can chelate the PdII atom, creating a distorted square-planar metal coordination environment (Obuah et al., 2012).

  • Supporting Cobalt(II) Complexes for Anionic Exchange : Seo, Lee, Kim, Lee, Jeon, and Nayab (2019) found in "Synthesis, structures and reactivity of cobalt(II) complexes supported by N,N,N′,N″-tetradentate N′-substituted bis((1H-pyrazol-1-yl)methyl)amine" that N,N-bis((1H-pyrazol-1-yl)methyl)-2-(piperidin-1-yl)ethanamine supports cobalt(II) complexes with selective anionic exchange capabilities (Seo et al., 2019).

  • Antibacterial, Antioxidant, and DNA Binding Activities : Kitawat and Singh (2014) in their study "Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives" reported that synthesized compounds with this structure showed notable antibacterial, antioxidant, and DNA binding activities (Kitawat & Singh, 2014).

Properties

IUPAC Name

2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWDESVQLUNCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360651
Record name 2-(1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101395-71-5
Record name 2-(1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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